N'-tert-butyl-N-(4-ethoxyphenyl)oxamide
Description
N'-tert-butyl-N-(4-ethoxyphenyl)oxamide is a disubstituted oxamide derivative featuring a tert-butyl group on one nitrogen atom and a 4-ethoxyphenyl group on the other. Oxamides are characterized by a central oxalyl backbone (-NH-CO-CO-NH-) with substituents that dictate their physical, chemical, and functional properties. The tert-butyl group introduces steric bulk and hydrophobicity, while the 4-ethoxyphenyl group contributes aromaticity and moderate polarity due to the ethoxy substituent. This combination likely influences solubility, thermal stability, and reactivity compared to simpler oxamides .
Properties
IUPAC Name |
N'-tert-butyl-N-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-11-8-6-10(7-9-11)15-12(17)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZWFJVKRFLJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide typically involves the reaction of tert-butylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl-N-(4-ethoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxamides or other derivatives.
Scientific Research Applications
N’-tert-butyl-N-(4-ethoxyphenyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Structural and Conformational Differences
The conformation of oxamides is highly dependent on N-substituents. For example:
- N,N′-Dipropyloxamide : Propyl chains adopt a twisted conformation with N1–C3–C2–C1 torsion angles of ~68.9°, forming hydrogen-bonded R₂²(10) motifs in crystals .
- Tetraalkyloxamides (e.g., tetraethyloxamide) : These derivatives exhibit severe twisting due to steric hindrance, reducing crystallinity and increasing hygroscopicity .
- Aryl-substituted oxamides (e.g., N,N′-diaryl derivatives): Aromatic groups promote planar conformations, enhancing π-π stacking but reducing solubility in nonpolar solvents .
N'-tert-butyl-N-(4-ethoxyphenyl)oxamide combines steric bulk (tert-butyl) and partial aromaticity (4-ethoxyphenyl). The tert-butyl group likely disrupts packing efficiency, reducing melting points compared to purely aryl-substituted oxamides, while the ethoxyphenyl group may introduce moderate polarity.
Table 1: Structural and Physical Properties of Selected Oxamides
| Compound | Substituents | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| Oxamide | Unsubstituted | Decomposes ~419 | Very low in water |
| N,N′-Dipropyloxamide | Propyl, Propyl | Not reported | Moderate in polar solvents |
| Tetraethyloxamide | Ethyl, Ethyl, Ethyl, Ethyl | ~50 | High in nonpolar solvents |
| N,N′-Di(4-ethoxyphenyl)oxamide | 4-ethoxyphenyl, 4-ethoxyphenyl | Not reported | Low in water, moderate in organic solvents |
| Target Compound | tert-butyl, 4-ethoxyphenyl | Estimated 100–150* | Low in water, moderate in polar aprotic solvents |
Chemical Reactivity and Functional Performance
- Hydrolysis and Stability: Unsubstituted oxamide hydrolyzes slowly due to low solubility, making it a slow-release nitrogen fertilizer .
- The target compound’s substituents may enhance stability in non-aqueous systems, though this requires validation .
Spectroscopic Properties
- UV Absorption : Alkyl-substituted oxamides exhibit weak absorption bands at 310–240 nm and intense bands at 250–180 nm. The 4-ethoxyphenyl group in the target compound may introduce conjugation effects, red-shifting absorption compared to alkyl derivatives (e.g., tetraethyloxamide) .
- Phosphorescence : N,N′-Dialkyloxamides show phosphorescence at ~370 nm. The aromatic substituent in the target compound could quench emission due to enhanced intersystem crossing, though this remains speculative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
